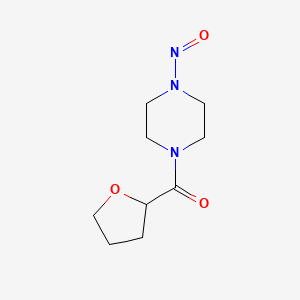
N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide, also known as CPTH2, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. CPTH2 has been shown to inhibit histone acetyltransferase (HAT) activity, which plays a crucial role in regulating gene expression.
Mecanismo De Acción
N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide inhibits the activity of HATs by binding to the catalytic site of the enzyme. This prevents the transfer of acetyl groups to histone proteins, which in turn affects gene expression and other cellular processes that are regulated by histone acetylation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting HAT activity, this compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and modulate the immune response. These effects are likely due to the role of histone acetylation in regulating gene expression and cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide in lab experiments is its specificity for HATs. This allows researchers to study the effects of histone acetylation on gene expression and other cellular processes without affecting other enzymes or cellular pathways. However, one limitation of using this compound is its potential toxicity at high concentrations. Therefore, careful dose-response studies are necessary to ensure that the compound is used at safe and effective concentrations.
Direcciones Futuras
There are several future directions for research on N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide. One area of interest is the development of more potent and specific inhibitors of HATs. This could lead to the development of new therapies for diseases that are caused by dysregulation of histone acetylation. Another area of interest is the use of this compound in combination with other drugs to enhance their efficacy. Finally, further studies are needed to fully understand the role of histone acetylation in various biological processes and diseases.
Métodos De Síntesis
N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide can be synthesized through a multistep process involving the reaction of 5-chloropyridin-2-amine and 2-(thiophen-2-yl)ethanol to form the intermediate compound, which is then reacted with oxalyl chloride to produce the final product. The purity of the synthesized compound can be confirmed by using analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide has been widely used as a research tool to study the role of HATs in various biological processes. HATs are enzymes that transfer acetyl groups to lysine residues on histone proteins, which plays a key role in regulating gene expression. By inhibiting HAT activity, this compound can be used to study the effects of histone acetylation on gene expression and other cellular processes.
Propiedades
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-(2-thiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S/c14-9-3-4-11(16-8-9)17-13(19)12(18)15-6-5-10-2-1-7-20-10/h1-4,7-8H,5-6H2,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYWDGHFFGASOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

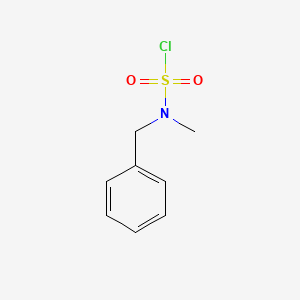
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2829745.png)
![Tert-butyl (3aR,6aS)-2-[(6-chloropyridazin-3-yl)methyl]-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2829749.png)
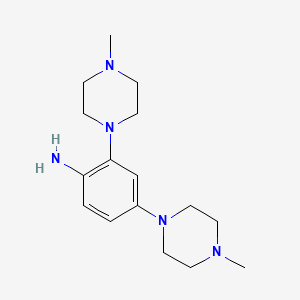
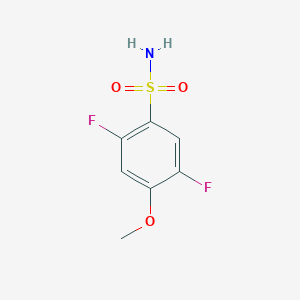
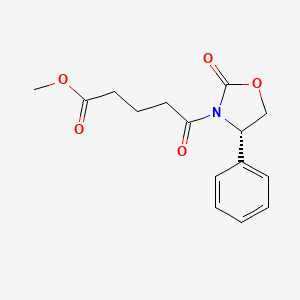
![1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
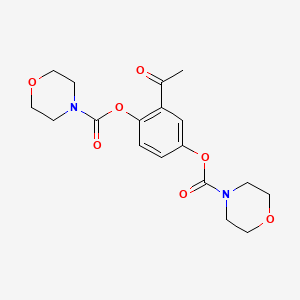

![5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide](/img/structure/B2829760.png)
![ethyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2829763.png)
![5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2829764.png)
